(E)-1-(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one
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Description
(E)-1-(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C17H19N3O2S and its molecular weight is 329.42. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Crystal Structure
- A related compound, (2E)-1-(4-methylthiophen-2-yl)-3-[4-(piperidin-1-yl)phenyl]prop-2-en-1-one, among others, was synthesized using 4-(piperidin-1-yl)benzaldehyde and aromatic ketones. The piperidine rings in these compounds are in chair conformations, and the thiophene rings are essentially planar. These compounds are characterized by non-classical hydrogen bonding interactions (Parvez, Bakhtiar, Baqir, & Zia-ur-Rehman, 2014).
Biological Evaluation
- A series of 2-amino-7-((6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)oxy)-4-phenyl-4H-chromene-3-carbonitriles were synthesized and evaluated for cytotoxic activities against human breast cancer cell lines and human embryonic kidney cells. The structures of these compounds showed enhanced anti-proliferative activities when chromene and quinoline moieties were attached to pyrimidine and piperazine (Parveen, Ahmed, Idrees, Khan, & Hassan, 2017).
NMR Characteristics and Conformational Analysis
- A new series of (E)-3-(4-hydroxyphenyl)-1-(piperidin-1-yl)prop-2-en-1-one derivatives were synthesized, and their 1H and 13C NMR spectral assignments were presented through one-and two-dimensional NMR experiments. The study included conformations analyzed by ROESY and variable-temperature NMR spectroscopy (Zheng Jin-hong, 2011).
Antimicrobial Activity
- New compounds including (E)-1-aryl-3-[2-(piperidin-1-yl)quinolin-3-yl]prop-2-en-1-ones were prepared and tested for antibacterial activity against bacterial and fungal strains. The structures of these products were confirmed through various spectroscopic methods, revealing good antimicrobial activity for some of the tested compounds (Ashok, Ganesh, Vijaya Lakshmi, & Ravi, 2014).
Properties
IUPAC Name |
(E)-1-[4-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]-3-thiophen-2-ylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2S/c1-13-4-6-16(19-18-13)22-14-8-10-20(11-9-14)17(21)7-5-15-3-2-12-23-15/h2-7,12,14H,8-11H2,1H3/b7-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSXIQECPFHQIFZ-FNORWQNLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCN(CC2)C(=O)C=CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=C(C=C1)OC2CCN(CC2)C(=O)/C=C/C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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